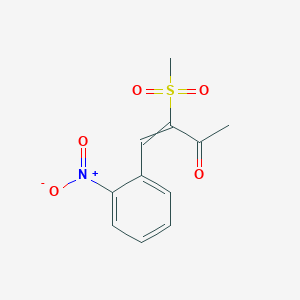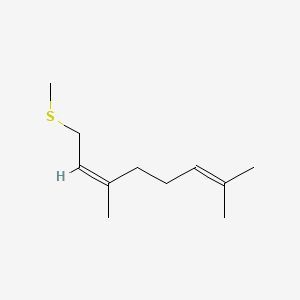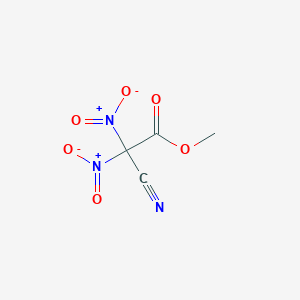
Methyl cyano(dinitro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyano(dinitro)acetate is an organic compound with the molecular formula C4H3N3O4 It is a derivative of cyanoacetic acid, where the hydrogen atoms on the methylene group are replaced by nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl cyano(dinitro)acetate can be synthesized through the nitration of methyl cyanoacetate. The nitration process involves the introduction of nitro groups into the molecule, typically using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to ensure safety and efficiency. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cyano(dinitro)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include various substituted cyanoacetates, amino derivatives, and other functionalized compounds that can be further utilized in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl cyano(dinitro)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Wirkmechanismus
The mechanism of action of methyl cyano(dinitro)acetate involves its ability to participate in various chemical reactions due to the presence of reactive cyano and nitro groups. These groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing ones. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyanoacetate: A simpler derivative without the nitro groups, used in similar applications but with different reactivity.
Ethyl cyanoacetate: Similar to methyl cyanoacetate but with an ethyl group instead of a methyl group, offering slightly different properties and reactivity.
Malononitrile: A related compound with two cyano groups, used in the synthesis of heterocyclic compounds and other organic molecules.
Uniqueness
Methyl cyano(dinitro)acetate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
66901-55-1 |
|---|---|
Molekularformel |
C4H3N3O6 |
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
methyl 2-cyano-2,2-dinitroacetate |
InChI |
InChI=1S/C4H3N3O6/c1-13-3(8)4(2-5,6(9)10)7(11)12/h1H3 |
InChI-Schlüssel |
GUCXWEKUDNMVRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C#N)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




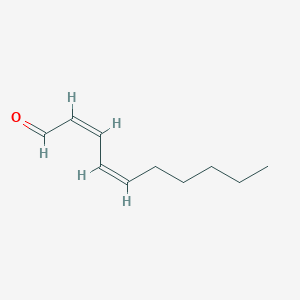
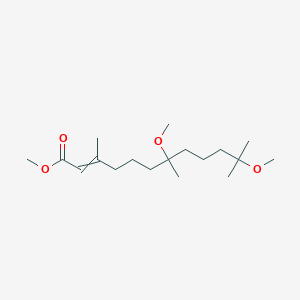
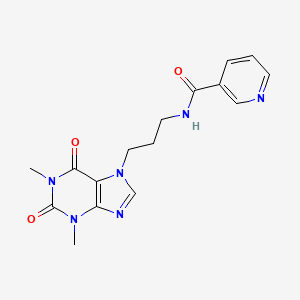

![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
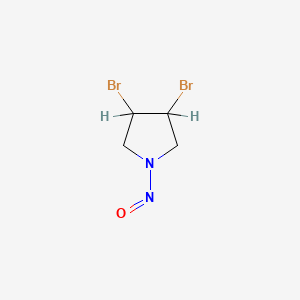
oxophosphanium](/img/structure/B14477891.png)
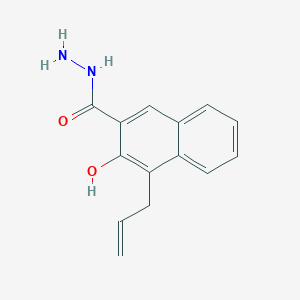
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)

